t-Boc-N-Amido-PEG3-propargyl
Overview
Description
t-Boc-N-Amido-PEG3-propargyl: is a polyethylene glycol derivative containing a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG3-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound can interact with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The compound forms a stable triazole linkage with azide-bearing compounds or biomolecules through a copper-catalyzed azide-alkyne Click Chemistry . This reaction is facilitated by the propargyl group present in the compound . Additionally, the t-Boc protected amine group in the compound can be deprotected under mild acidic conditions to yield a free amine .
Biochemical Pathways
Given its ability to form a stable triazole linkage with azide-bearing compounds, it can be inferred that it may influence pathways involving these compounds .
Pharmacokinetics
The compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can potentially alter the function of these targets, depending on their role in cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as the deprotection of the t-Boc protected amine group occurs under mild acidic conditions . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG3-propargyl plays a crucial role in biochemical reactions, particularly in the formation of triazole linkages through Click Chemistry. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition of the propargyl group with azide-bearing compounds . The resulting triazole linkage is highly stable and can be used to conjugate biomolecules such as proteins, peptides, and nucleic acids. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, enhancing its compatibility with biological systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable triazole linkages with azide-bearing biomolecules. This reaction is catalyzed by copper ions, which facilitate the cycloaddition of the propargyl group with the azide group. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation . The t-Boc group can be removed under mild acidic conditions to yield a free amine, which can further interact with other biomolecules through amide bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation . The removal of the t-Boc group under acidic conditions can lead to the formation of free amines, which may have different reactivity and stability profiles. Long-term studies have shown that this compound can maintain its activity and functionality in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects such as cytotoxicity and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that cleave the t-Boc group, yielding free amines that can further participate in biochemical reactions . Additionally, the PEG moiety can influence metabolic flux by altering the solubility and distribution of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its distribution in aqueous environments . The compound can accumulate in specific cellular compartments, depending on its interactions with transport proteins and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the removal of the t-Boc group can expose amine groups that interact with specific cellular components, directing the compound to particular subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis begins with the esterification of N-tert-butoxycarbonyl-3-aminopropionic acid with activated polyethylene glycol to form N-acyl-protected polyethylene glycol.
Nucleophilic Substitution Reaction: The tert-butoxycarbonyl group is introduced to protect the amine group.
Introduction of Propargyl Group: The propargyl group is introduced via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods: The industrial production of t-Boc-N-Amido-PEG3-propargyl involves large-scale esterification and substitution reactions under controlled conditions to ensure high purity and yield. The process includes:
Reaction Monitoring: Using techniques like high-performance liquid chromatography to monitor the reaction progress.
Purification: Employing methods such as column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection Reaction: The t-Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions.
Mild Acids: Such as trifluoroacetic acid for deprotection of the t-Boc group.
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Obtained after deprotection of the t-Boc group.
Scientific Research Applications
Chemistry:
Polymer Chemistry: Used as a linker in the synthesis of complex polymers.
Click Chemistry: Facilitates the formation of stable triazole linkages.
Biology and Medicine:
Drug Delivery: The hydrophilic polyethylene glycol spacer enhances solubility and stability of drug molecules.
Bioconjugation: Used in the conjugation of biomolecules for targeted drug delivery.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Nanotechnology: Employed in the synthesis of nanoparticles for various applications.
Comparison with Similar Compounds
t-Boc-N-Amido-PEG10-propargyl: Contains a longer polyethylene glycol spacer, providing greater solubility and flexibility.
t-Boc-N-Amido-PEG9-propargyl: Similar structure but with a different polyethylene glycol length.
t-Boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group instead of a propargyl group, used for different applications.
Uniqueness:
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-7-17-9-11-19-12-10-18-8-6-15-13(16)20-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRULGOPBBCYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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